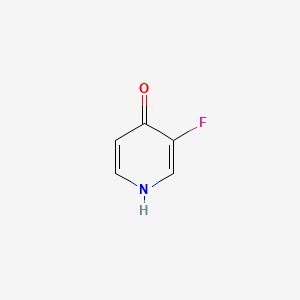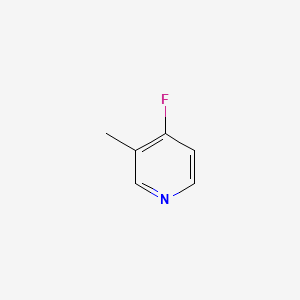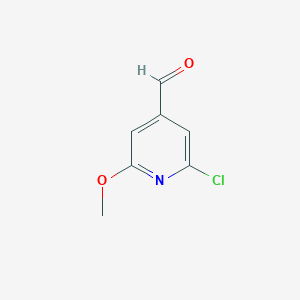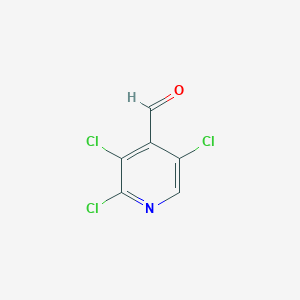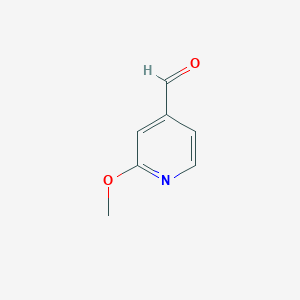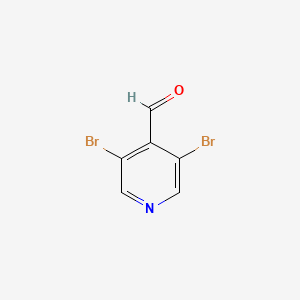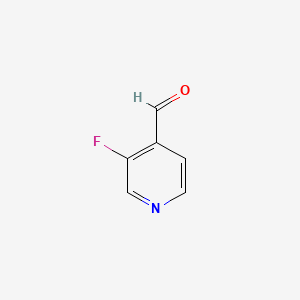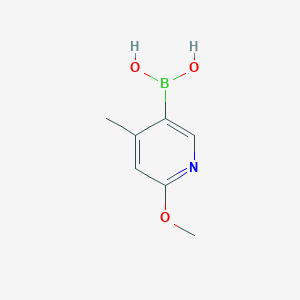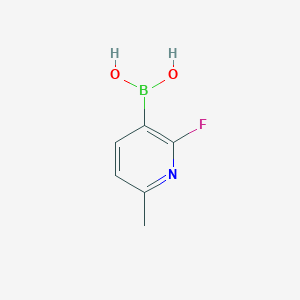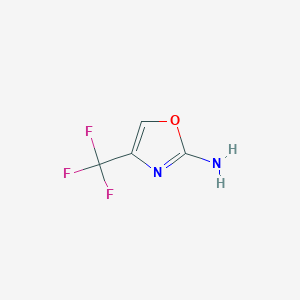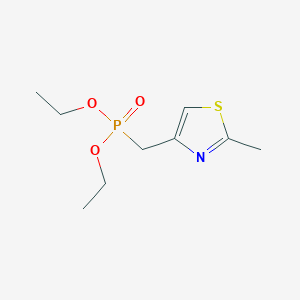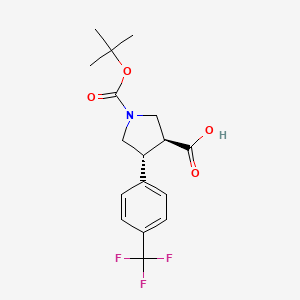
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure in various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and the presence of a trifluoromethylphenyl group suggests potential for increased lipophilicity and metabolic stability, which are desirable traits in drug design.
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through a one-step continuous flow synthesis as described in the first paper. This method involves the use of tert-butyl acetoacetates, amines, and 2-bromoketones, with the generation of HBr as a byproduct. The HBr is then utilized in situ to hydrolyze the tert-butyl esters, yielding the corresponding acids in a single microreactor. This approach could potentially be adapted for the synthesis of the compound , given its structural similarity to the pyrrolidine-3-carboxylic acid derivatives mentioned in the paper .
Molecular Structure Analysis
The molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed and found to adopt an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured, providing insight into the spatial arrangement of substituents around the pyrrolidine ring. This information is relevant for understanding the three-dimensional structure of the compound , as the conformation of the pyrrolidine ring can influence its biological activity .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including acylation. The third paper describes the acylation of pyrrolidine-2,4-diones using acid chlorides in the presence of Lewis acids. This method could be applicable to the functionalization of the pyrrolidine ring in the compound of interest, particularly if modifications at the C-3 position are desired. The use of boron trifluoride-diethyl ether as a Lewis acid and the subsequent methanolysis of the boron difluoride complexes are noted as efficient steps in the synthesis of 3-acyltetramic acids .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, we can infer some properties based on the structural features and synthesis methods described. The presence of the Boc group suggests that the compound is likely to be stable under acidic conditions, as Boc groups are typically removed under acidic conditions. The trifluoromethyl group may confer increased lipophilicity, which could affect the compound's solubility and membrane permeability. The synthesis method described in the first paper suggests that the compound could potentially be synthesized in a continuous flow system, which may offer advantages in terms of scalability and efficiency .
Wissenschaftliche Forschungsanwendungen
Influenza Neuraminidase Inhibition
(Wang et al., 2001) reported the discovery of potent inhibitors of influenza neuraminidase (NA). Key compounds, including derivatives of pyrrolidine carboxylic acid, demonstrated strong inhibition against NA. The X-ray crystallographic structure of these compounds bound to NA revealed essential interactions with the enzyme's active site.
Synthesis and Crystal Structure
(Naveen et al., 2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride. The product was characterized by spectroscopy and X-ray diffraction, providing insights into the structural aspects of similar pyrrolidine derivatives.
Asymmetric Synthesis
(Chung et al., 2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This process involved a nitrile anion cyclization strategy, achieving high yield and enantiomeric excess, demonstrating the compound's potential for various synthetic applications.
Antioxidant Potential
(Osipova et al., 2011) studied the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. They found that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid showed properties suggestive of application as antioxidant agents.
Selectivity in Protection Group Removal
(Bodanszky & Bodanszky, 2009) explored the selective removal of the tert-butyloxycarbonyl group in the presence of other protecting groups, a process vital in peptide synthesis, indicating the role of tert-butyloxycarbonyl derivatives in complex synthetic pathways.
Synthesis of Chiral Amino Acids
(Jagtap et al., 2016) presented the synthesis of chiral amino acids using derivatives of tert-butoxycarbonyl, demonstrating the application of such compounds in the synthesis of complex biomolecules.
Inhibitors for SARS-CoV 3CL Protease
(Sydnes et al., 2006) synthesized peptides containing trifluoromethyl ketone groups, which exhibited inhibitory activity against SARS-CoV 3CL protease. This highlights the potential of pyrrolidine derivatives in developing treatments for viral infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-4-6-11(7-5-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSJRUEERTHEK-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376088 | |
| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
955137-85-6 | |
| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



